molecular formula C10H12Br2 B14625404 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane CAS No. 55319-58-9

1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane

Cat. No.: B14625404
CAS No.: 55319-58-9
M. Wt: 292.01 g/mol
InChI Key: WAIQJQBNCHHGCI-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is an organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutylidene ring fused to a hexane ring, with two bromine atoms attached to the same carbon atom. The presence of the spiro linkage and the dibromo substitution makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane typically involves the following steps:

    Formation of the Cyclobutylidene Intermediate: The initial step involves the formation of the cyclobutylidene intermediate. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Bromination: The cyclobutylidene intermediate is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions are typically maintained at low temperatures to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in polar solvents like water or alcohols.

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Elimination: Formation of alkenes or alkynes.

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane has several scientific research applications, including:

    Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.

    Industrial Applications: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane involves its reactivity towards nucleophiles and electrophiles. The presence of the dibromo substitution makes the compound highly reactive, allowing it to participate in various chemical transformations. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromo-2-cyclopropylidenespiro[2.3]hexane: Similar structure but with a cyclopropylidene ring instead of a cyclobutylidene ring.

    1,1-Dibromo-2-cyclopentylidenespiro[2.3]hexane: Similar structure but with a cyclopentylidene ring instead of a cyclobutylidene ring.

    1,1-Dibromo-2-cyclohexylidenespiro[2.3]hexane: Similar structure but with a cyclohexylidene ring instead of a cyclobutylidene ring.

Uniqueness

1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is unique due to its specific spirocyclic structure and the presence of two bromine atoms on the same carbon atom. This combination of structural features imparts distinct reactivity and properties, making it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

55319-58-9

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

2,2-dibromo-1-cyclobutylidenespiro[2.3]hexane

InChI

InChI=1S/C10H12Br2/c11-10(12)8(7-3-1-4-7)9(10)5-2-6-9/h1-6H2

InChI Key

WAIQJQBNCHHGCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C3(C2(Br)Br)CCC3)C1

Origin of Product

United States

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